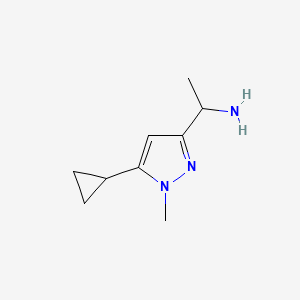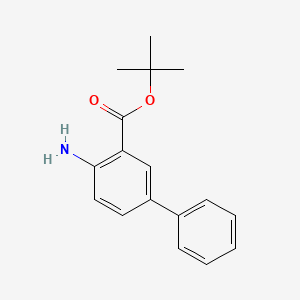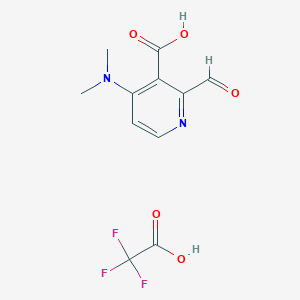
(4-Bromobutoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromobutoxy)cyclohexane” is an organic compound with the molecular formula C10H19BrO . It has a molecular weight of 235.16 g/mol . The IUPAC name for this compound is 4-bromobutoxycyclohexane .
Molecular Structure Analysis
The molecular structure of “(4-Bromobutoxy)cyclohexane” consists of a cyclohexane ring with a bromobutoxy group attached . The InChI string representation of the molecule isInChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 . Physical And Chemical Properties Analysis
“(4-Bromobutoxy)cyclohexane” has a molecular weight of 235.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 234.06193 g/mol .Applications De Recherche Scientifique
Organic Synthesis
(4-Bromobutoxy)cyclohexane can be used in organic synthesis as a reagent. Its bromine atom makes it a good leaving group, which can be replaced by other groups in nucleophilic substitution reactions .
Wittig Reaction
The compound could potentially be used in the Wittig reaction, a chemical reaction between an aldehyde or ketone and a phosphonium ylide in the presence of a base to provide two compounds: an alkene, which has the position of the double bond well specified, and phosphine oxide .
Ultrasound Chemistry
In recent decades, the use of ultrasound on the Wittig reaction (and on different modified Wittig syntheses, such as the Wittig–Horner reaction or the aza-Wittig method) has been studied as a green synthesis . (4-Bromobutoxy)cyclohexane could potentially be used in these reactions.
Pharmaceutical Applications
The Wittig reaction is commonly involved in the synthesis of novel anti-cancer and anti-viral compounds . Therefore, (4-Bromobutoxy)cyclohexane could potentially be used in the synthesis of these types of compounds.
Industrial Applications
Due to the advantages of the Wittig reaction, such as high yields and excellent stereoselectivity, carbonyl olefinations have important industrial applications . (4-Bromobutoxy)cyclohexane could potentially be used in these industrial applications.
Research and Development
As a specialty chemical, (4-Bromobutoxy)cyclohexane could be used in research and development laboratories for the synthesis of new compounds or the development of new reactions .
Safety and Hazards
“(4-Bromobutoxy)cyclohexane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
4-bromobutoxycyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLTNYXNXMBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21782-58-1 |
Source


|
| Record name | (4-bromobutoxy)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)




![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)
![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)
![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)


